Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVHIRSIWVMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1H-benzimidazole-2-carboxylate typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic or basic conditions. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of methyl 4-bromo-1H-benzimidazole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkyl halides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions, often in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Methyl 4-bromo-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula . It is an imidazole derivative, a five-membered ring with two nitrogen atoms at non-adjacent positions.
Applications in Scientific Research
Methyl 4-bromo-1H-imidazole-2-carboxylate has several applications in scientific research:
- Organic Synthesis It serves as a building block for synthesizing more complex molecules, including agrochemicals and pharmaceuticals.
- Medicinal Chemistry It is used in developing drugs for various diseases, including infectious diseases and cancer. Several PRMT5 inhibitors for cancer therapy have entered clinical trials recently . Imidazole and N-substituted derivatives of imidazole exhibit a significant increase in potency and selectivity .
- Biological Studies It is used in studying enzyme mechanisms and protein-ligand interactions.
- Industrial Applications It is used in producing specialty chemicals and materials.
Chemical Reactions
Methyl 4-bromo-1H-imidazole-2-carboxylate undergoes various chemical reactions:
- Substitution Reactions The bromine atom can be substituted by nucleophiles like thiols or amines under appropriate conditions. Reagents such as potassium thiocyanate or sodium azide in polar aprotic solvents like dimethylformamide (DMF) are commonly used. Depending on the nucleophile, products such as 4-azido-1H-imidazole-2-carboxylate or 4-thiocyanato-1H-imidazole-2-carboxylate can be formed.
- Oxidation and Reduction The imidazole ring can participate in oxidation and reduction reactions, altering the compound's electronic properties. Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed. Oxidation can lead to the formation of imidazole N-oxides.
- Ester Hydrolysis The ester group can be hydrolyzed to yield the corresponding carboxylic acid. Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis. Hydrolysis yields 4-bromo-1H-imidazole-2-carboxylic acid.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1H-benzimidazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their distinguishing features:
Electronic and Reactivity Differences
- Bromine vs. Methyl Substitution: Replacement of bromine with methyl (e.g., in Methyl 4-methyl-1H-benzo[d]imidazole-7-carboxylate, as noted in ) reduces electrophilicity, limiting utility in cross-coupling but improving metabolic stability in drug candidates .
- Positional Isomerism : The carboxylate group at position 2 (target compound) vs. position 5 () significantly alters the electron density of the benzimidazole ring. Position 2 carboxylates may enhance hydrogen-bonding interactions in enzyme active sites compared to position 5 derivatives .
Pharmacological and Industrial Relevance
- Target Compound : The bromine atom positions it as a key intermediate for synthesizing kinase inhibitors or antiviral agents, leveraging its aryl halide reactivity .
- Thiophene Derivatives : ’s multi-brominated compound demonstrates enhanced bioactivity in antifungal and anticancer assays due to increased lipophilicity and halogen bonding .
- Commercial Availability : Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate () is commercially available (e.g., American Elements), indicating its utility in high-throughput screening, whereas the target compound may require custom synthesis .
Biological Activity
Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate is a compound belonging to the imidazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 232.05 g/mol
- IUPAC Name : this compound
Target Interactions
This compound interacts with various biological targets due to its imidazole core. Imidazole derivatives are known to participate in enzyme inhibition and receptor modulation, making them valuable in drug development.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : It can interact with specific receptors, modulating signaling pathways that regulate cellular responses.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Mycobacterium smegmatis | < 5 µg/mL |
| Candida albicans | 3.9–7.8 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For instance, it has been evaluated for its cytotoxic effects on different cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 4.98–14.65 |
| HepG2 | 2.43–7.84 |
In vitro studies demonstrated that the compound could induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at specific phases .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Solubility : The solubility profile affects bioavailability and efficacy.
- Stability : The compound should be stored under inert conditions to maintain stability.
Toxicity assessments indicate that while the compound shows promising biological activity, careful evaluation is necessary to ensure safety in potential therapeutic applications .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited high activity against MRSA strains, indicating its potential use in treating resistant infections.
- Anticancer Research : Another investigation focused on its ability to inhibit tumor growth in vivo, suggesting that it could be developed into a therapeutic agent for various cancers.
Q & A
Q. What role do computational models play in predicting synthetic feasibility and reaction outcomes?
- Tools like PISTACHIO and Reaxys databases predict reaction pathways and side products. For example, AI-driven retrosynthesis identified optimal conditions for bromine retention during esterification .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
